![molecular formula C11H10N4O2 B1366391 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 848892-90-0](/img/structure/B1366391.png)
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Overview
Description
“8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is a compound that has been studied for its analgesic activity . The molecular formula of this compound is C11H10N4O2 .
Molecular Structure Analysis
The molecular structure of “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is characterized by its molecular formula C11H10N4O2 . Further details about its structure are not available in the retrieved resources.Chemical Reactions Analysis
The thermal degradation of this compound and its derivatives has been studied. It was found that the decomposition of these compounds proceeds in two main stages, with the first mass loss steps observed in the temperature ranges of 261–305 °C .Physical And Chemical Properties Analysis
The investigated compounds, including “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione”, are stable at room temperature, which is important for medical application .Scientific Research Applications
Analgesic Applications
The compound has been found to have analgesic properties . It’s part of a group of derivatives that have been studied for their potential as pain relievers. The thermal stability of these compounds, which is important for medical application, has been investigated .
Thermal Stability Studies
The thermal stability of this compound has been extensively studied . These studies are crucial in determining the compound’s suitability for various applications, especially in the medical field. The compound is stable at room temperature, which is important for its potential use in pharmaceuticals .
Decomposition Analysis
Decomposition analysis of the compound has been conducted using techniques such as TG–DSC and TG–FTIR . This analysis provides valuable information about the compound’s behavior under different conditions, which can be useful in various fields, including pharmaceuticals and materials science .
Antitumor Activity
The compound has shown potential for antitumor activity . Its lipophilicity, determined by reversed-phase HPLC and computational methods, could play a role in its antitumor properties .
Drug Development Studies
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on this compound . These studies aim to develop correlations between the biological activity and physicochemical properties of sets of solutes, which can provide valuable insights for drug design and development .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and their downstream effects are currently being studied. Understanding these pathways can provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione are crucial for understanding its bioavailability. These properties are typically determined through a series of in vitro and in vivo studies .
Result of Action
The molecular and cellular effects of 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione’s action are currently under investigation. These effects can provide important clues about the compound’s therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
properties
IUPAC Name |
8-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-9-10(17)15-7-6-14(11(15)13-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMKBWNMAMAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)NN=C2N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464062 | |
Record name | F2135-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |
CAS RN |
848892-90-0 | |
Record name | F2135-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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